molecular formula C21H18N2O2S2 B3435294 N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide]

N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide]

Cat. No. B3435294
M. Wt: 394.5 g/mol
InChI Key: YVLYHNUZNCXUAB-AMMQDNIMSA-N
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Description

N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide], also known as MPTAA, is a compound that has gained interest in scientific research due to its potential applications in various fields. MPTAA is a derivative of thienylacrylamide and has been studied for its properties as a molecular scaffold for the development of drugs targeting specific proteins.

Mechanism of Action

The mechanism of action of N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] involves its ability to bind to specific proteins and inhibit their activity. The compound has been shown to bind to enzymes and receptors involved in various disease pathways, leading to the inhibition of their activity. N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has also been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins involved in cell survival pathways.
Biochemical and Physiological Effects:
N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of disease pathways. N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has been used in the development of fluorescent probes for imaging specific proteins in cells.

Advantages and Limitations for Lab Experiments

N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has several advantages for lab experiments, including its ability to bind to specific proteins and inhibit their activity, its ability to induce apoptosis in cancer cells, and its use as a molecular scaffold for drug development. However, there are also limitations to using N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for research involving N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide]. One direction is the development of N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide]-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the use of N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] in the development of fluorescent probes for imaging specific proteins in cells. Additionally, further studies are needed to determine the efficacy and safety of N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] in vivo, as well as its potential for use in combination with other drugs.

Scientific Research Applications

N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has shown potential as a molecular scaffold for the development of drugs targeting specific proteins. The compound has been studied for its ability to bind to various proteins involved in disease pathways, such as cancer and inflammation. N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for drug development. Additionally, N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has been used in the development of fluorescent probes for imaging specific proteins in cells.

properties

IUPAC Name

(E)-N-[4-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-15-6-9-18(22-20(24)10-7-16-4-2-12-26-16)19(14-15)23-21(25)11-8-17-5-3-13-27-17/h2-14H,1H3,(H,22,24)(H,23,25)/b10-7+,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLYHNUZNCXUAB-AMMQDNIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CS2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(thiophen-2-yl)prop-2-enamide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.